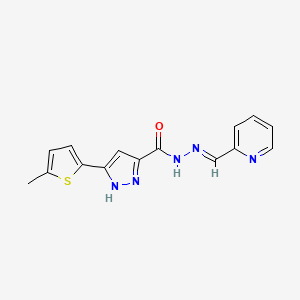![molecular formula C22H14Cl2N2OS2 B11672064 (5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl and sulfanylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thiazolidinone derivative with chlorophenyl and sulfanylphenyl reagents in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. Researchers may study its effects on different microorganisms to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the development of new drugs
Industry
Industrially, (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Chlorophenyl Compounds: Compounds containing chlorophenyl groups with similar biological activities.
Sulfanylphenyl Compounds: Compounds with sulfanylphenyl groups that exhibit comparable chemical properties.
Uniqueness
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of chlorophenyl and sulfanylphenyl groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C22H14Cl2N2OS2 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(5E)-2-(2-chlorophenyl)imino-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H14Cl2N2OS2/c23-15-9-11-16(12-10-15)28-19-8-4-1-5-14(19)13-20-21(27)26-22(29-20)25-18-7-3-2-6-17(18)24/h1-13H,(H,25,26,27)/b20-13+ |
InChI-Schlüssel |
COVBXPPJTPOLAY-DEDYPNTBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)SC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672010.png)
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11672017.png)
![(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11672029.png)
![N-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11672031.png)

![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![(2-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11672084.png)
